molecular formula C18H22FN5O2 B2386629 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1448134-44-8

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B2386629
CAS No.: 1448134-44-8
M. Wt: 359.405
InChI Key: HKLJHRZMABOOTA-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a component in the development of new materials or agricultural chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.

    Introduction of the morpholine group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with morpholine.

    Formation of the urea linkage: This is typically done by reacting an isocyanate derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: This can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets. This can include:

    Binding to enzymes: Inhibiting or activating their function.

    Interacting with receptors: Modulating signal transduction pathways.

    Affecting cellular processes: Such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Dimethyl-2-piperidinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea: Similar structure but with a piperidine ring instead of morpholine.

    1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-chloro-2-methylphenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-11-14(19)5-4-6-15(11)22-18(25)23-16-12(2)20-17(21-13(16)3)24-7-9-26-10-8-24/h4-6H,7-10H2,1-3H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLJHRZMABOOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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